Meta Isomer Forms 3D SrAl₂ Topology
Under identical hydrothermal synthesis conditions with Znᴵᴵ/Coᴵᴵ salts and NaN₃, the meta-substituted ligand H₂L³ (3-(1H-tetrazol-5-yl)benzoic acid) produces a 3D coordination polymer with SrAl₂ topology, whereas the ortho isomer H₂L² yields only a 2D layer structure with (4.6²)(4.6.4.6) topology, and the para isomer H₂L⁴ forms a four-connected 3D network with rare non-diamondoid 6⁶ topology [1]. The coordination modes of the metal centers are nearly identical (tetrahedral or four-connected), confirming that the topology difference originates exclusively from the ligand's substitution pattern [1].
| Evidence Dimension | Framework topology of Coᴵᴵ-doped Znᴵᴵ coordination polymers |
|---|---|
| Target Compound Data | 3D network with SrAl₂ topology |
| Comparator Or Baseline | Ortho isomer: 2D layer with (4.6²)(4.6.4.6) topology; Para isomer: 3D network with rare non-diamondoid 6⁶ topology |
| Quantified Difference | Topology classification changes from 2D layer (ortho) to 3D SrAl₂ (meta) to 3D 6⁶ (para) |
| Conditions | Hydrothermal synthesis with Znᴵᴵ/Coᴵᴵ salts and NaN₃; single-crystal X-ray diffraction analysis |
Why This Matters
Selection of the meta isomer is mandatory for achieving the 3D SrAl₂ architecture; ortho or para isomers cannot serve as drop-in replacements and will yield fundamentally different framework dimensionalities and properties.
- [1] Song, W.-C., et al. (2009). Tuning the Framework Topologies of Coᴵᴵ-Doped Znᴵᴵ−Tetrazole-benzoate Coordination Polymers by Ligand Modifications: Structures and Spectral Studies. Inorganic Chemistry, 48(8), 3792–3799. View Source
